molecular formula C25H19N5O3 B11014501 N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Cat. No.: B11014501
M. Wt: 437.4 g/mol
InChI Key: PGKUKIIEGSBSDK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the isoindoloquinazoline moiety. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological activities. Studies may focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and isoindoloquinazoline analogs. These compounds share structural features and may exhibit similar biological activities.

Uniqueness

What sets N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide apart is its unique combination of the benzimidazole and isoindoloquinazoline moieties. This dual structure may confer distinct properties, such as enhanced biological activity or improved stability.

Properties

Molecular Formula

C25H19N5O3

Molecular Weight

437.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C25H19N5O3/c31-22(28-15-9-10-19-20(13-15)27-14-26-19)11-12-29-23-16-5-1-2-6-17(16)25(33)30(23)21-8-4-3-7-18(21)24(29)32/h1-10,13-14,23H,11-12H2,(H,26,27)(H,28,31)

InChI Key

PGKUKIIEGSBSDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC6=C(C=C5)N=CN6

Origin of Product

United States

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